

An In-depth Technical Guide to PF-05089771 Tosylate

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7, with secondary activity at Nav1.8. Developed by Pfizer, it represented a significant effort in the pursuit of novel, non-opioid analgesics. The rationale for its development was strongly rooted in human genetic studies linking loss-of-function mutations in the SCN9A gene (encoding Nav1.7) to congenital insensitivity to pain, and gain-of-function mutations to debilitating pain syndromes. Despite a promising preclinical profile and successful target engagement, PF-05089771 ultimately failed to demonstrate broad analgesic efficacy in Phase II clinical trials for various pain indications, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of PF-05089771, summarizing its pharmacology, mechanism of action, experimental protocols, and clinical trial outcomes to inform future research in the field of pain therapeutics.

Chemical and Physical Properties



Property	Value
IUPAC Name	4-[2-(3-Amino-1H-pyrazol-4-yl)-4- chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol- 4-yl)benzene-1-sulfonamide
Chemical Formula	C18H12Cl2FN5O3S2 · C7H8O3S
Molecular Weight	672.56 g/mol
CAS Number	1430806-04-4

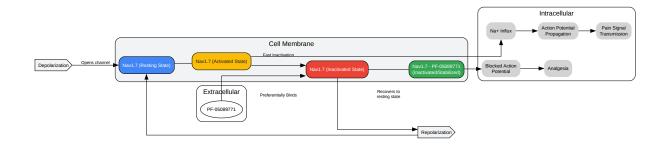
Pharmacology and Mechanism of Action

PF-05089771 is a state-dependent inhibitor of Nav1.7, exhibiting a strong preference for the inactivated state of the channel over the resting state.[1] This mechanism is crucial as it allows for targeted inhibition of neurons that are actively firing, such as nociceptors in a pain state, while sparing less active neurons, potentially reducing side effects. The molecule interacts with the voltage-sensor domain (VSD) of Domain IV of the Nav1.7 channel, stabilizing it in a non-conducting conformation.[2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of PF-05089771 at the cellular level.





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Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

In Vitro Potency and Selectivity

The inhibitory activity of PF-05089771 was assessed against a panel of voltage-gated sodium channels using automated patch-clamp electrophysiology.



Channel Subtype	Species	IC ₅₀ (nM)
Nav1.7	Human	11
Mouse	8	
Rat	171	_
Dog	13	
Cynomolgus	12	
Nav1.1	Human	850
Nav1.2	Human	110
Nav1.3	Human	11,000
Nav1.4	Human	10,000
Nav1.5	Human	25,000
Nav1.6	Human	160
Nav1.8	Human	>10,000
Data sourced from multiple publications.[3][4]		

Experimental Protocols In Vitro Electrophysiology (Automated Patch-Clamp)

The potency and selectivity of PF-05089771 were primarily determined using the PatchXpress automated patch-clamp system.

- Cell Lines: HEK293 or CHO cells stably expressing the human or other species orthologs of the respective Nav channel subtypes.
- · Recording Solutions:
 - Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

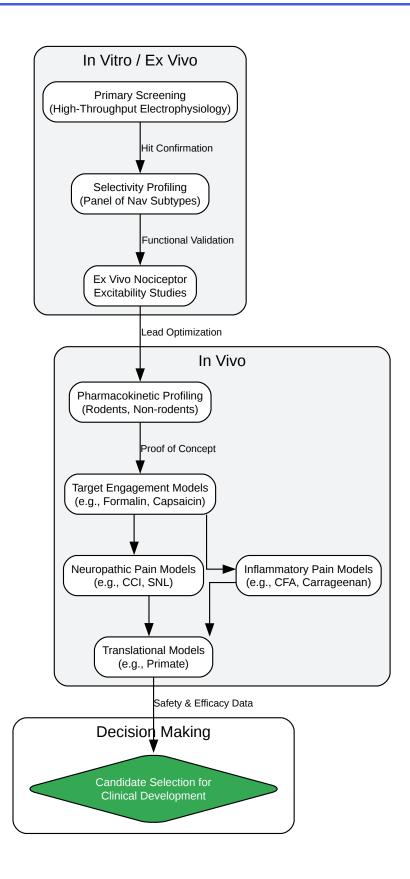


- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
- Voltage Protocols for State-Dependent Inhibition:
 - Resting State Protocol: From a holding potential of -120 mV, cells were depolarized to 0 mV for 20 ms.
 - Inactivated State Protocol: From a holding potential of -120 mV, a conditioning prepulse to the empirically determined half-inactivation potential (V₁/₂ of inactivation, typically around -75 mV for Nav1.7) was applied for 500 ms, followed by a test pulse to 0 mV for 20 ms.
- Data Analysis: The peak sodium current elicited by the test pulse was measured before and after the application of various concentrations of PF-05089771. The concentration-response data were fitted to a Hill equation to determine the IC₅₀ values.

Preclinical In Vivo Pain Models Workflow

The preclinical evaluation of Nav1.7 inhibitors like PF-05089771 typically follows a tiered approach.





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Caption: A generalized workflow for the preclinical development of Nav1.7 inhibitors.



Human Pharmacokinetics

The pharmacokinetic profile of PF-05089771 was evaluated in healthy human volunteers in a microdose study and a subsequent single ascending dose study.

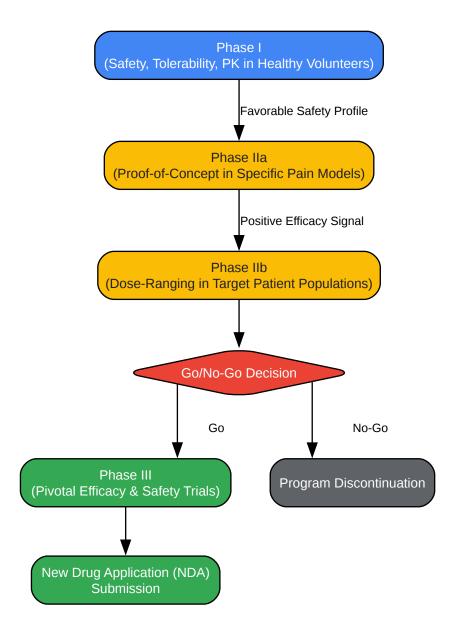
Parameter	Value Range (Microdose Study)	Single 300 mg Oral Dose (Mean ± SD)
Plasma Clearance (CL)	45 - 392 mL/min/kg	-
Volume of Distribution (Vd)	13 - 36 L/kg	-
Oral Bioavailability (F)	38 - 110 %	-
T _{max} (hours)	-	2.0 - 5.0
C _{max} (ng/mL)	-	Data not consistently reported
AUC (ng·h/mL)	-	Data not consistently reported
Half-life (t1/2)	-	Data not consistently reported
Data from a microdose study[5] and a single 300 mg dose study.[3]		

Clinical Development and Trial Outcomes

PF-05089771 progressed to Phase II clinical trials for several pain indications. However, the results were largely disappointing, failing to meet primary efficacy endpoints in key studies.

Clinical Trial Workflow





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Caption: A simplified workflow of the clinical development path for an analgesic drug.

Summary of Phase II Clinical Trial Results



Trial ID	Indication	Key Outcomes	Result
NCT01529346	Postoperative Dental Pain	- Sum of Pain Intensity Difference over 6 hours (SPID6)- Total Pain Relief over 6 hours (TOTPAR6)	Statistically significant improvement vs. placebo, but only half as efficacious as ibuprofen.[6]
NCT01769274	Inherited Erythromelalgia (IEM)	- Decrease in heat- induced pain	A single dose led to a decrease in heat-induced pain compared to placebo. However, the study had a very small sample size (n=5).[6]
NCT02215252	Painful Diabetic Peripheral Neuropathy	- Change in weekly average pain score from baseline	No statistically significant difference compared to placebo. The positive control, pregabalin, showed a robust effect.[7]

Conclusion and Future Directions

PF-05089771 tosylate is a well-characterized, potent, and selective inhibitor of Nav1.7. Its development program highlighted the significant challenge of translating a genetically validated pain target into a broadly effective analgesic. While the compound demonstrated target engagement and some efficacy in specific pain models, it ultimately failed to provide clinically meaningful pain relief in larger patient populations with neuropathic pain.

The reasons for this translational failure are likely multifactorial and may include:

 Peripheral Restriction: PF-05089771 has limited CNS penetration, and it is possible that both peripheral and central Nav1.7 blockade is necessary for robust analgesia in some pain states.



- Role of Other Nav Subtypes: In certain chronic pain conditions, other sodium channel subtypes (e.g., Nav1.8, Nav1.3) may play a more dominant role, or there may be a shift in their contribution to neuronal hyperexcitability.
- Mismatch between Preclinical Models and Clinical Reality: Preclinical studies often focus on evoked pain in homogenous animal populations, whereas clinical pain is often spontaneous and occurs in heterogeneous patient groups.[8]

The story of PF-05089771 provides valuable lessons for the development of future Nav1.7 inhibitors and other novel analgesics. Future research may need to focus on molecules with different pharmacokinetic profiles (e.g., CNS penetration), multi-target approaches, or patient stratification strategies to identify those most likely to respond to selective Nav1.7 inhibition.

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